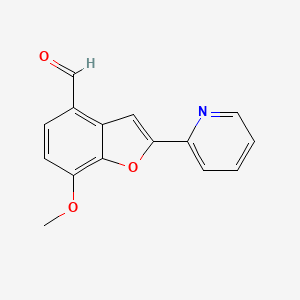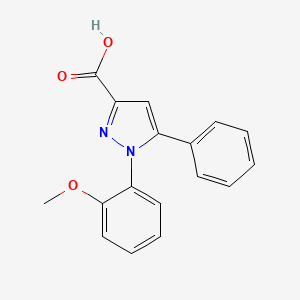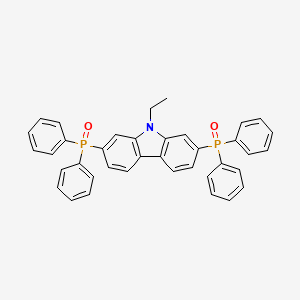
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) is a complex organic compound with a molecular formula of C38H31NO2P2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is particularly noted for its role in organic electronics and photophysical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) typically involves multiple steps, starting with the preparation of the carbazole core. One common method involves the reaction of 9-ethylcarbazole with appropriate phosphine oxide reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in studying its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and investigate its reactivity.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can produce a variety of substituted carbazole compounds.
Applications De Recherche Scientifique
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis studies.
Biology: The compound’s photophysical properties make it useful in studying biological systems and developing fluorescent probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mécanisme D'action
The mechanism by which (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) exerts its effects involves its interaction with various molecular targets and pathways. The compound’s phosphine oxide groups can coordinate with metal ions, influencing their reactivity and stability. Additionally, its carbazole core can participate in electron transfer processes, making it valuable in photophysical and electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethyl-9H-carbazole-2,7-dicarbaldehyde: This compound shares the carbazole core but differs in its functional groups, leading to different reactivity and applications.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole-based compound with distinct structural features and uses in organic electronics.
9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of organic semiconducting polymers for optoelectronic applications.
Uniqueness
What sets (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) apart is its combination of phosphine oxide and carbazole functionalities, which confer unique electronic and photophysical properties. This makes it particularly valuable in advanced materials research and development.
Propriétés
Formule moléculaire |
C38H31NO2P2 |
|---|---|
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
2,7-bis(diphenylphosphoryl)-9-ethylcarbazole |
InChI |
InChI=1S/C38H31NO2P2/c1-2-39-37-27-33(42(40,29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)43(41,31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
Clé InChI |
UROHIBOFEQWNNM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



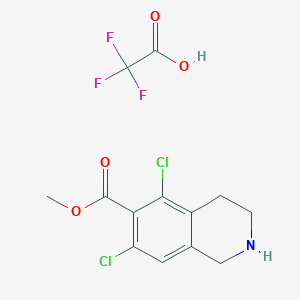
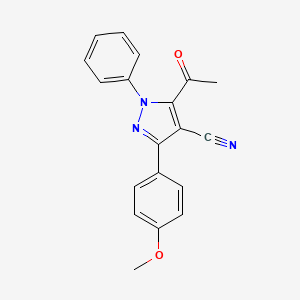
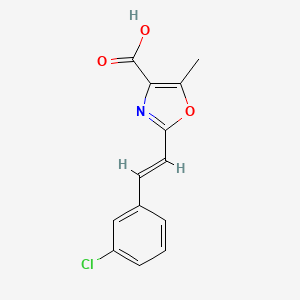
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)

![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
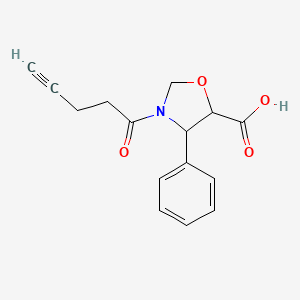
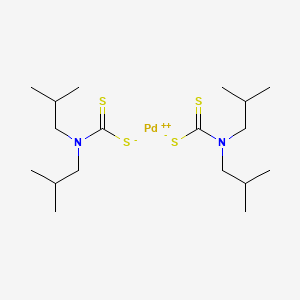
![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)
